1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)-
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Overview
Description
1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
The synthesis of 1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- typically involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. One common method is the reaction of thiosemicarbazide with methyl isothiocyanate under acidic conditions to form the desired thiadiazole ring . Industrial production methods often involve similar cyclization reactions but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is used as a pesticide and fungicide due to its ability to inhibit the growth of various plant pathogens.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties and reactivity.
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and affecting various biological processes .
Comparison with Similar Compounds
1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole-2-amine: Studied for its potential as an anti-inflammatory and antiviral agent.
1,3,4-Thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Each of these compounds has unique properties and applications, but 1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- stands out due to its versatility and wide range of biological activities.
Properties
Molecular Formula |
C3H4N2OS2 |
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Molecular Weight |
148.21 g/mol |
IUPAC Name |
5-methylsulfanyl-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C3H4N2OS2/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) |
InChI Key |
DOQQJAXODRCREW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=O)S1 |
Origin of Product |
United States |
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